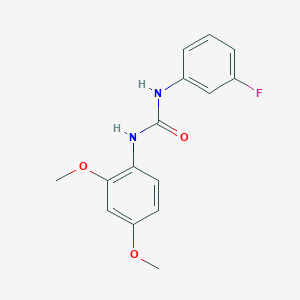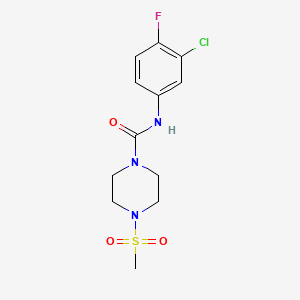![molecular formula C15H19ClN2O4S B4423775 1-[(4-chlorophenyl)sulfonyl]-4-(tetrahydro-2-furanylcarbonyl)piperazine](/img/structure/B4423775.png)
1-[(4-chlorophenyl)sulfonyl]-4-(tetrahydro-2-furanylcarbonyl)piperazine
説明
1-[(4-chlorophenyl)sulfonyl]-4-(tetrahydro-2-furanylcarbonyl)piperazine, also known as CSP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CSP belongs to the class of piperazine derivatives and is synthesized through a multi-step process, which involves the reaction of 4-chlorobenzenesulfonyl chloride with tetrahydrofuran and piperazine.
作用機序
The mechanism of action of 1-[(4-chlorophenyl)sulfonyl]-4-(tetrahydro-2-furanylcarbonyl)piperazine is not fully understood, but it is believed to involve the inhibition of essential enzymes and proteins in bacteria, fungi, viruses, cancer cells, and amyloid beta peptides. This compound has been shown to inhibit the activity of DNA gyrase, which is an essential enzyme in bacteria. It has also been shown to inhibit the activity of topoisomerase II, which is an essential enzyme in cancer cells. Moreover, this compound has been shown to inhibit the replication of HIV-1, which is a virus that causes AIDS.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of bacteria, fungi, viruses, and cancer cells. Moreover, this compound has been shown to inhibit the aggregation of amyloid beta peptides, which are known to play a role in the pathogenesis of Alzheimer's disease. This compound has also been shown to have anti-inflammatory effects, as it has been found to inhibit the production of pro-inflammatory cytokines.
実験室実験の利点と制限
1-[(4-chlorophenyl)sulfonyl]-4-(tetrahydro-2-furanylcarbonyl)piperazine has several advantages for lab experiments. It is easy to synthesize and purify, making it suitable for scientific research applications. Moreover, this compound has a broad spectrum of activity, making it suitable for the study of various diseases. However, this compound also has some limitations for lab experiments. It is not very soluble in water, which can make it difficult to work with in some experiments. Moreover, this compound has not been extensively studied in vivo, which can limit its potential therapeutic applications.
将来の方向性
There are several future directions for the study of 1-[(4-chlorophenyl)sulfonyl]-4-(tetrahydro-2-furanylcarbonyl)piperazine. One direction is to study the in vivo efficacy and toxicity of this compound, which can provide valuable information for its potential therapeutic applications. Another direction is to study the pharmacokinetics and pharmacodynamics of this compound, which can provide insights into its mechanism of action and potential drug interactions. Moreover, future studies can focus on the optimization of the synthesis method of this compound, which can improve its yield and purity for scientific research applications.
科学的研究の応用
1-[(4-chlorophenyl)sulfonyl]-4-(tetrahydro-2-furanylcarbonyl)piperazine has been extensively studied for its potential therapeutic applications. It has been found to exhibit antibacterial, antifungal, and antiviral activities. This compound has also been studied for its potential use as an anticancer agent, as it has been shown to inhibit the growth of cancer cells in vitro. Moreover, this compound has been studied for its potential use in the treatment of Alzheimer's disease, as it has been found to inhibit the aggregation of amyloid beta peptides, which are known to play a role in the pathogenesis of Alzheimer's disease.
特性
IUPAC Name |
[4-(4-chlorophenyl)sulfonylpiperazin-1-yl]-(oxolan-2-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClN2O4S/c16-12-3-5-13(6-4-12)23(20,21)18-9-7-17(8-10-18)15(19)14-2-1-11-22-14/h3-6,14H,1-2,7-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUOVENHCDDTQLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C(=O)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thien-2-yl)-2-(2-pyrimidinylthio)acetamide](/img/structure/B4423695.png)
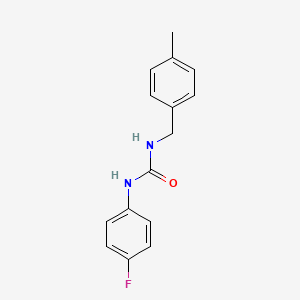

![6-[4-(pyrrolidin-1-ylcarbonyl)phenyl]pyridin-2-amine](/img/structure/B4423723.png)
![N-(3-chlorophenyl)-2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4423726.png)
![N-{4-[(isopropylamino)sulfonyl]phenyl}benzamide](/img/structure/B4423728.png)
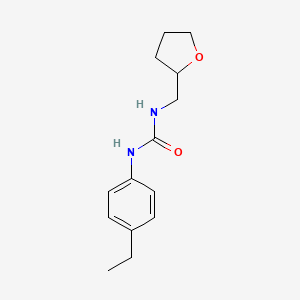
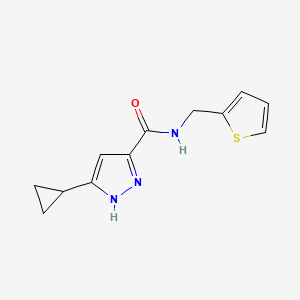
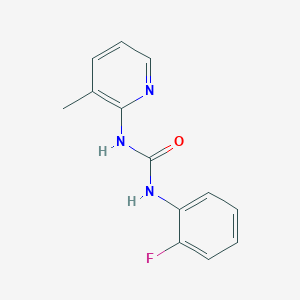
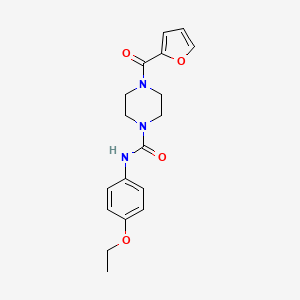

![2-{4-[(4-chlorophenyl)sulfonyl]-1-piperazinyl}acetamide](/img/structure/B4423765.png)
